2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C14H14N4O3S This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiourea, followed by oxidation with hydrogen peroxide.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Nitration of the Phenyl Ring: The final step involves nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the nitrophenyl and pyrimidine moieties suggests possible activity against certain diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-6-10(2)16-14(15-9)22-8-13(19)17-11-4-3-5-12(7-11)18(20)21/h3-7H,8H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSKBXGIMJYMOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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